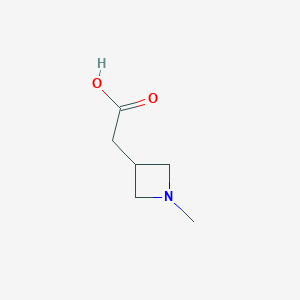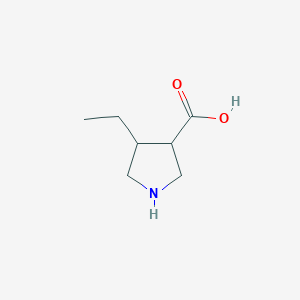
2-(1-Methylazetidin-3-yl)acetic acid
Übersicht
Beschreibung
2-(1-Methylazetidin-3-yl)acetic acid, also known as Sarcosine, is a naturally occurring amino acid that is found in various tissues and fluids of the human body. It is also present in certain foods such as turkey, legumes, and egg yolks. Sarcosine has been the subject of numerous scientific studies due to its potential therapeutic benefits in various diseases.
Wirkmechanismus
2-(1-Methylazetidin-3-yl)acetic acid acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. 2-(1-Methylazetidin-3-yl)acetic acid enhances the activity of the NMDA receptor by binding to the glycine site, thereby increasing the influx of calcium ions into the cell. This leads to an increase in the production of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects:
2-(1-Methylazetidin-3-yl)acetic acid has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative stress. 2-(1-Methylazetidin-3-yl)acetic acid has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1-Methylazetidin-3-yl)acetic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Methylazetidin-3-yl)acetic acid has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. However, 2-(1-Methylazetidin-3-yl)acetic acid has a short half-life in the body, which can make it difficult to achieve therapeutic concentrations. In addition, 2-(1-Methylazetidin-3-yl)acetic acid can be rapidly metabolized by the liver, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Methylazetidin-3-yl)acetic acid. One area of interest is the potential use of 2-(1-Methylazetidin-3-yl)acetic acid as a biomarker for prostate cancer. Another area of interest is the development of 2-(1-Methylazetidin-3-yl)acetic acid-based therapies for schizophrenia and depression. Additionally, there is ongoing research on the use of 2-(1-Methylazetidin-3-yl)acetic acid as a neuroprotective agent in Alzheimer's disease. Finally, there is interest in the development of 2-(1-Methylazetidin-3-yl)acetic acid analogs that may have improved pharmacokinetic properties and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylazetidin-3-yl)acetic acid has been found to have potential therapeutic benefits in various diseases, including prostate cancer, schizophrenia, depression, and Alzheimer's disease. In prostate cancer, 2-(1-Methylazetidin-3-yl)acetic acid has been shown to promote tumor growth and invasion, making it a potential target for cancer therapy. In schizophrenia, 2-(1-Methylazetidin-3-yl)acetic acid has been found to improve symptoms such as cognitive impairment and negative symptoms. In depression, 2-(1-Methylazetidin-3-yl)acetic acid has been shown to enhance the efficacy of antidepressant medications. In Alzheimer's disease, 2-(1-Methylazetidin-3-yl)acetic acid has been found to improve cognitive function and reduce oxidative stress.
Eigenschaften
IUPAC Name |
2-(1-methylazetidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-7)2-6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIDVNYQQPRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylazetidin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Methylamino)ethyl]benzonitrile](/img/structure/B3232516.png)


![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B3232543.png)
![3-Amino-2-[(furan-3-yl)methyl]propan-1-ol](/img/structure/B3232550.png)
![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B3232552.png)
![Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine](/img/structure/B3232558.png)





![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B3232609.png)